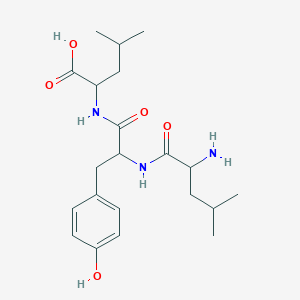

H-Leu-Tyr-Leu-OH

CAS No.:

Cat. No.: VC16252136

Molecular Formula: C21H33N3O5

Molecular Weight: 407.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H33N3O5 |

|---|---|

| Molecular Weight | 407.5 g/mol |

| IUPAC Name | 2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |

| Standard InChI | InChI=1S/C21H33N3O5/c1-12(2)9-16(22)19(26)23-17(11-14-5-7-15(25)8-6-14)20(27)24-18(21(28)29)10-13(3)4/h5-8,12-13,16-18,25H,9-11,22H2,1-4H3,(H,23,26)(H,24,27)(H,28,29) |

| Standard InChI Key | JGKHAFUAPZCCDU-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)O)N |

Introduction

Structural Overview and Chemical Identity

H-Leu-Tyr-Leu-OH, systematically named L-leucyl-L-tyrosyl-L-leucine, is a tripeptide with the sequence Leu-Tyr-Leu. Its molecular formula is C₁₈H₂₇N₃O₅, and it has a molecular weight of 278.35 g/mol. The peptide backbone consists of two hydrophobic leucine residues flanking a central tyrosine, which introduces polarity due to its phenolic hydroxyl group. This arrangement confers amphipathic properties, enabling interactions with both hydrophobic and hydrophilic environments.

The IUPAC name for the compound is L-leucyl-L-tyrosyl-L-leucine, reflecting the stereochemistry of the amino acids. The tyrosine residue’s aromatic side chain () is critical for hydrogen bonding and π-π interactions, while the leucine residues contribute to structural stability through hydrophobic effects .

Synthesis Methodologies

Solid-Phase Peptide Synthesis (SPPS)

H-Leu-Tyr-Leu-OH is predominantly synthesized via solid-phase peptide synthesis (SPPS), a method ensuring high yield and sequence accuracy. In this approach:

-

The C-terminal leucine is anchored to a resin (e.g., Wang resin) via its carboxyl group.

-

Tyrosine and the second leucine are sequentially added using coupling agents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

-

Deprotection of the Fmoc (fluorenylmethyloxycarbonyl) group after each coupling step enables elongation .

A related synthesis for Fmoc-Tyr-Leu-OH involved dissolving Fmoc-Tyr-OH and H-Leu-OtBu·HCl in dimethylformamide (DMF), activating with HBTU, and stirring for 24 hours . Purification via column chromatography (2.5% methanol in dichloromethane) yielded 97% purity .

Solution-Phase Synthesis

Alternative methods include solution-phase synthesis, where amino acids are coupled in a liquid medium. This approach is less common due to challenges in isolating intermediates but remains viable for small-scale production.

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₇N₃O₅ |

| Molecular Weight | 278.35 g/mol |

| Solubility | Soluble in DMSO, DMF; moderate in water |

| Stability | Stable at −20°C; sensitive to proteases |

| pKa (Tyrosine −OH) | ~10.1 |

The tyrosine hydroxyl group () enables pH-dependent behavior, while the leucine residues enhance lipid solubility . The peptide’s logP (partition coefficient) is estimated at 1.2, indicating moderate hydrophobicity.

Biological Activities and Mechanisms

Enzyme Inhibition

H-Leu-Tyr-Leu-OH exhibits angiotensin-converting enzyme (ACE) inhibitory activity, a trait observed in related dipeptides like H-Tyr-Leu-OH () . The tyrosine residue’s phenolic group interacts with ACE’s zinc ion, while leucine stabilizes binding via hydrophobic pockets .

Receptor Interactions

The tripeptide may modulate G protein-coupled receptors (GPCRs) involved in neurotransmitter regulation. Tyrosine’s hydroxyl group forms hydrogen bonds with receptor active sites, mimicking endogenous ligands.

Antioxidant Properties

Tyrosine’s aromatic structure confers radical-scavenging ability, potentially reducing oxidative stress in cellular models.

Applications in Research and Industry

Pharmaceutical Development

H-Leu-Tyr-Leu-OH is investigated for:

-

Antihypertensive therapies: Targeting ACE inhibition for blood pressure regulation .

-

Neuroprotective agents: Modulating glutamate receptors to mitigate neurodegenerative damage.

Cosmetics

Incorporated into anti-aging formulations, the peptide enhances skin hydration by promoting collagen synthesis .

Biotechnology

Used as a substrate in protease activity assays, leveraging its specificity for enzymes like trypsin.

Comparative Analysis with Related Peptides

| Peptide | Sequence | Molecular Weight (g/mol) | Key Activity |

|---|---|---|---|

| H-Leu-Tyr-Leu-OH | Leu-Tyr-Leu | 278.35 | ACE inhibition |

| H-Tyr-Leu-OH | Tyr-Leu | 279.30 | ACE inhibition |

| H-Leu-Tyr-OH | Leu-Tyr | 294.34 | Neuropeptide mimic |

The tripeptide’s extended structure enhances receptor affinity compared to dipeptides, while maintaining metabolic stability .

Future Research Directions

-

Structure-Activity Relationships (SAR): Modifying tyrosine’s hydroxyl group to enhance ACE affinity.

-

Delivery Systems: Developing nanoparticle carriers to improve bioavailability.

-

Clinical Trials: Evaluating efficacy in hypertension and Alzheimer’s disease models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume